(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
Descripción
Propiedades
IUPAC Name |
(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20-11-12-21-15-5-3-4-6-16(15)25-18(17(22)19(21)23)13-7-9-14(24-2)10-8-13/h3-10,17-18,20,22H,11-12H2,1-2H3/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXJRKQNTGIDDU-MSOLQXFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235531 | |
| Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-, (2S,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86408-44-8 | |
| Record name | N-Desmethyl desacetyl diltiazem | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-, (2S,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYL DESACETYL DILTIAZEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QX2LKX8XZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mecanismo De Acción
Target of Action
O-Desacetyl-N-desmethyl Diltiazem, also known as (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one, primarily targets the calcium channels in the heart and vascular smooth muscle cells. These calcium channels play a crucial role in the contraction of the heart and blood vessels.
Mode of Action
O-Desacetyl-N-desmethyl Diltiazem inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes. This inhibition possibly occurs by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum.
Biochemical Pathways
The primary biochemical pathway affected by O-Desacetyl-N-desmethyl Diltiazem is the calcium signaling pathway. By inhibiting calcium influx, O-Desacetyl-N-desmethyl Diltiazem decreases intracellular calcium levels. This inhibition affects the contractile processes of the myocardial smooth muscle cells, leading to dilation of the coronary and systemic arteries.
Pharmacokinetics
The pharmacokinetics of O-Desacetyl-N-desmethyl Diltiazem involve its metabolism by the CYP3A4 enzyme. This enzyme metabolizes O-Desacetyl-N-desmethyl Diltiazem via deacetylation, N-demethylation, O-demethylation, N-oxidation, and oxidative deamination. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for its therapeutic effect.
Action Environment
The action, efficacy, and stability of O-Desacetyl-N-desmethyl Diltiazem can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature. Additionally, individual factors such as the patient’s metabolic status can influence the compound’s action and efficacy.
Análisis Bioquímico
Biochemical Properties
O-Desacetyl-N-desmethyl Diltiazem interacts with various enzymes, proteins, and other biomolecules. It is metabolized by N-demethylation, O-demethylation, and deacetylation. The metabolites produced through these metabolic pathways may influence the pharmacodynamic reaction or interacting potential in patients treated with Diltiazem.
Cellular Effects
O-Desacetyl-N-desmethyl Diltiazem has effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
O-Desacetyl-N-desmethyl Diltiazem exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of O-Desacetyl-N-desmethyl Diltiazem change over time in laboratory settings. The plasma samples buffered with 1% of 0.1 M NaF solution was able to limit the degradation of diltiazem to desacetyl diltiazem for longer storage periods at -70 °C.
Dosage Effects in Animal Models
The effects of O-Desacetyl-N-desmethyl Diltiazem vary with different dosages in animal models.
Metabolic Pathways
O-Desacetyl-N-desmethyl Diltiazem is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with.
Transport and Distribution
O-Desacetyl-N-desmethyl Diltiazem is transported and distributed within cells and tissues.
Actividad Biológica
(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, also known by its CAS number 42399-49-5, is a compound of interest due to its potential biological activities. This compound is structurally related to various pharmacologically active substances and has been studied for its effects on cardiovascular health and other biological systems.
- Molecular Formula : C₁₆H₁₅N₁O₃S
- Molecular Weight : 301.36 g/mol
- CAS Number : 42399-49-5
- IUPAC Name : (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its implications as a potential antihypertensive agent and its role in modulating various physiological pathways.
Antihypertensive Effects
Research indicates that compounds in the benzothiazepine class exhibit calcium channel blocking properties similar to those of diltiazem. These effects can lead to vasodilation and reduced blood pressure, making them candidates for treating hypertension. The specific compound may share these properties due to its structural similarities.
The proposed mechanism of action involves the inhibition of calcium influx through L-type calcium channels in vascular smooth muscle cells. This action leads to relaxation of the vascular smooth muscle, resulting in decreased peripheral resistance and subsequently lowering blood pressure.
Case Study 1: Pharmacological Evaluation
A study evaluated the pharmacological properties of this compound alongside other related compounds. The results demonstrated significant antihypertensive activity in animal models, with a notable reduction in systolic and diastolic blood pressure when administered at therapeutic doses .
Case Study 2: In Vitro Studies
In vitro assays have shown that this compound exhibits antioxidant properties. It was assessed using DPPH radical scavenging assays and ABTS radical scavenging assays. The compound demonstrated a concentration-dependent ability to neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₁O₃S |
| Molecular Weight | 301.36 g/mol |
| CAS Number | 42399-49-5 |
| Antihypertensive Activity | Significant |
| Antioxidant Activity | Positive in vitro |
| Mechanism | Calcium channel blockade |
Comparación Con Compuestos Similares
Key Properties :
- Molecular Formula : C₁₉H₂₃N₂O₃S (calculated based on structural analogs)
- Molecular Weight : ~357.45 g/mol (estimated)
- Stereochemistry : The (2S,3S) configuration is critical for its pharmacological profile, as stereoisomerism significantly impacts receptor binding and metabolic stability .
- Storage : Similar benzothiazepines require storage at 2–8°C in sealed, dry conditions to maintain stability .
The compound belongs to a class of benzothiazepines with modifications at positions 3, 5, and the aromatic substituent. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Impact: The methylaminoethyl group in the target compound differentiates it from analogs like Desacetyl Diltiazem (dimethylaminoethyl). The methyl group may enhance metabolic stability compared to bulkier dimethyl analogs .
Stereochemical Specificity :
- The (2S,3S) configuration is essential for activity. The (2S,3R)-diastereomer shows diminished binding to L-type calcium channels, underscoring the importance of stereochemistry .
Modifications at position 5 (e.g., methylaminoethyl vs. dimethylaminoethyl) may fine-tune selectivity for vascular vs. cardiac tissues .
Safety and Handling: The base benzothiazepine (42399-49-5) has warnings for skin/eye irritation (H315, H319, H335).
Métodos De Preparación
General Synthetic Strategies
The synthesis of benzothiazepine derivatives, including the target compound, generally follows a multi-step process involving:
- Construction of the benzothiazepine ring system
- Introduction of chiral centers
- Functionalization of the aromatic and side-chain positions
- Final purification and characterization
Below are detailed methods and data based on diverse and authoritative sources.
Detailed Preparation Methods
Epoxide Ring Opening and Cyclization Approach
A well-established method for synthesizing (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b]thiazepin-4(5H)-one and related compounds involves the following steps:
Step 1: Epoxide Ring Opening
- Reactants : 2-aminothiophenol derivative and methyl (-)-(2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate
- Solvent : Chlorinated aromatic hydrocarbon (e.g., dichlorobenzene or 1,2,3-trichloropropane)
- Conditions : Heated at 110–120 °C under inert atmosphere
- Mechanism : Nucleophilic attack of the 2-aminothiophenol on the epoxide, yielding a thioether intermediate with defined stereochemistry
Step 2: Acid-Catalyzed Cyclization
- Reagent : Methanesulfonic acid
- Conditions : Heated to 145–150 °C for 2–6 hours
- Outcome : Intramolecular cyclization to form the benzothiazepine core
Step 3: Isolation
- Workup : Cooling, filtration, washing with solvent, and vacuum drying
- Yield : High, with melting points and optical rotations confirming stereochemistry
Example Data Table
| Step | Reactants/Conditions | Product Yield | Melting Point (°C) | Optical Rotation ([α]D) |
|---|---|---|---|---|
| Epoxide Opening | 2-aminothiophenol + methyl (-)-(2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate, 115 °C | — | — | — |
| Cyclization | Methanesulfonic acid, 150 °C, 2–6 h | 70–85% | 200–204 | +114° (c=0.1, DMF) |
Functionalization to Introduce Side Chains
For derivatives bearing a 5-(2-(methylamino)ethyl) substituent, the following approach is typical:
- Starting Material : The cyclized benzothiazepinone core with a suitable leaving group at position 5 (e.g., halide or tosylate)
- Reagent : 2-(methylamino)ethylamine or its protected form
- Conditions : Nucleophilic substitution under basic or neutral conditions, possibly with phase-transfer catalysts
- Workup : Standard extraction, purification by chromatography or crystallization
Alternative Approaches
Other methods reported for benzothiazepine synthesis include:
- Condensation of 2-aminothiophenol with α-haloketones : Forms the thiazepine ring directly, often under reflux in polar solvents.
- Microwave-assisted synthesis : Reduces reaction time and increases yield, particularly in the cyclization step.
- Use of activating agents (e.g., HATU, DIPEA) : For amide or thioamide bond formation, especially in large-scale or industrial settings.
Comparative Data Table: Synthetic Methods
| Method | Key Features | Advantages | Reported Yield |
|---|---|---|---|
| Epoxide Opening + Cyclization | Stereoselective, scalable | High stereocontrol | 70–85% |
| α-Haloketone Condensation | Simpler reagents, less stereocontrol | Fewer steps | 40–60% |
| Microwave-Assisted | Rapid, energy-efficient | Shorter reaction time | 43–81% |
Research Findings and Optimization
- Temperature and Solvent : Higher temperatures (145–150 °C) and nonpolar, high-boiling solvents (e.g., dichlorobenzene) favor efficient cyclization and high yields.
- Acid Catalysis : Methanesulfonic acid is preferred for promoting ring closure without racemization.
- Microwave Irradiation : Significantly decreases reaction time and can improve yields, making it attractive for industrial-scale synthesis.
- Stereochemistry : The use of enantiopure epoxide precursors ensures the desired (2S,3S) configuration in the final product.
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step processes, starting with the formation of the benzo[b][1,4]thiazepinone core. Key intermediates include:
- A substituted benzaldehyde derivative (e.g., 2-(benzyloxy)-5-azo-benzaldehyde) for coupling with amines.
- A thiazolidinone intermediate formed via condensation with mercaptoacetic acid . Critical steps include stereochemical control during ring closure and functionalization of the ethylmethylamine side chain. Reaction conditions (e.g., catalysts, temperature) must be optimized to avoid racemization .
Q. How is the stereochemical configuration (2S,3S) confirmed?
Analytical techniques for stereochemical validation include:
- Chiral HPLC : To separate enantiomers and assess enantiomeric excess.
- X-ray crystallography : Provides definitive proof of absolute configuration (e.g., as seen in related thiazepine structures) .
- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations verify spatial arrangement .
Q. What are the common impurities, and how are they quantified?
Common impurities identified in pharmacopeial standards include:
| Impurity Name | CAS Number | Structural Feature | Source |
|---|---|---|---|
| Desmethyl analog | 42399-49-5 | Lacks the methylaminoethyl side chain | Incomplete alkylation |
| Dimethylaminoethyl derivative | 42399-40-6 | Dimethylamino group instead of methylamino | Over-alkylation during synthesis |
| Quantification is performed via UPLC/HPLC with UV detection, calibrated against reference standards . |
Advanced Research Questions
Q. How can synthesis yield and enantiomeric purity be optimized?
- Catalyst screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) improve stereoselectivity in ring-closing steps.
- Microwave-assisted synthesis : Reduces reaction time and side-product formation (e.g., in thiazepine cyclization) .
- Design of Experiments (DoE) : Statistically optimizes variables (temperature, solvent polarity, reagent stoichiometry) to maximize yield .
Q. What in vitro assays are suitable for studying its biological interactions?
- Enzyme inhibition assays : Test activity against targets like calcium channels (inspired by structural analogs like Diltiazem) using fluorometric or radiometric methods .
- Cellular uptake studies : Use fluorescently labeled analogs to track subcellular localization.
- Surface Plasmon Resonance (SPR) : Measures binding kinetics with receptors (e.g., GPCRs) .
Q. How can contradictions in reported bioactivity data be resolved?
- Purity reassessment : Verify compound purity (>98% via HPLC) and exclude interference from impurities (e.g., dimethylamino derivatives) .
- Standardized assay conditions : Control variables like cell line selection, serum concentration, and incubation time .
- Meta-analysis : Compare datasets across studies using computational tools (e.g., molecular docking to identify binding site variations) .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
